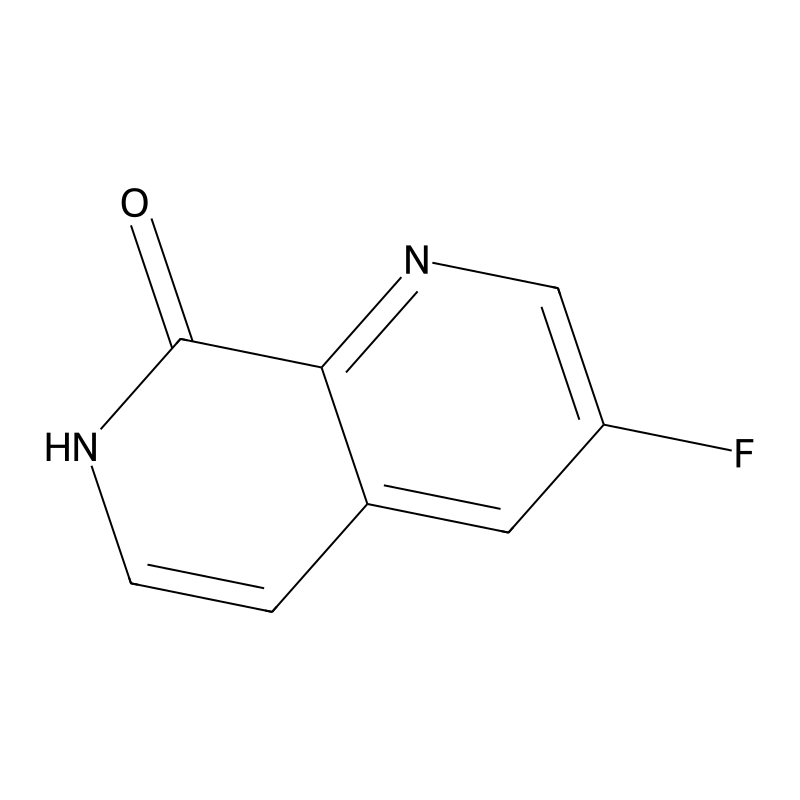

3-Fluoro-1,7-naphthyridin-8(7H)-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the naphthyridine family, characterized by a bicyclic structure comprising a fused naphthalene ring and a pyridine ring. It has the molecular formula and is notable for its fluorine substitution at the 3-position of the naphthyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Electrophilic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic system, facilitating electrophilic substitution reactions such as nitration and sulfonation.

- Nucleophilic Reactions: The carbonyl group at the 8-position can undergo nucleophilic addition reactions, making it a target for various nucleophiles.

- Coupling Reactions: The compound can also engage in coupling reactions to form C-N bonds, which are significant in synthesizing more complex structures .

Compounds containing the naphthyridine scaffold, including 3-fluoro-1,7-naphthyridin-8(7H)-one, exhibit a range of biological activities. They have been researched for their potential as:

- Antimicrobial Agents: Demonstrating activity against various pathogens.

- Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Agents: They may reduce inflammation through various mechanisms.

- Neurological

The synthesis of 3-fluoro-1,7-naphthyridin-8(7H)-one typically involves:

- Starting Materials: Utilizing appropriate precursors that contain both naphthalene and pyridine functionalities.

- Fluorination: Introducing the fluorine atom can be achieved through electrophilic fluorination methods or using fluorinating agents under controlled conditions.

- Cyclization: The formation of the naphthyridine ring may involve cyclization reactions that allow for the fusion of the rings while establishing the desired functional groups .

3-Fluoro-1,7-naphthyridin-8(7H)-one has potential applications in:

- Pharmaceutical Development: As a lead compound or intermediate in synthesizing new drugs targeting infections or cancer.

- Research Tools: Used in studies exploring the biological mechanisms of naphthyridine derivatives.

- Chemical Probes: Investigating enzyme interactions or cellular pathways due to its unique structural features .

Interaction studies involving 3-fluoro-1,7-naphthyridin-8(7H)-one focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific proteins or enzymes.

- In Vitro Assays: Evaluating its biological activity against cell lines to determine efficacy and toxicity profiles.

Such studies are crucial for understanding its therapeutic potential and guiding further modifications to enhance activity .

Several compounds share structural similarities with 3-fluoro-1,7-naphthyridin-8(7H)-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,8-Naphthyridine | Naphthyridine | Exhibits different biological activities; lacks fluorine substitution. |

| 4-Chloro-1,7-naphthyridin-8(7H)-one | Chloro-substituted | Similar structure but with chlorine instead of fluorine. |

| 2-Fluoro-1,8-naphthyridin | Naphthyridine | Fluorine at a different position; different reactivity profile. |

| 6-Methyl-1,7-naphthyridin | Methyl-substituted | Alters solubility and biological properties compared to fluoro derivative. |

These compounds highlight the uniqueness of 3-fluoro-1,7-naphthyridin-8(7H)-one due to its specific fluorine substitution pattern and resultant chemical properties that may influence its biological activity and pharmacological applications .

Regioselective Fluorination Strategies in Naphthyridine Scaffolds

Fluorination at the 3-position of the 1,7-naphthyridin-8(7H)-one core requires precise control to avoid side reactions. Modern approaches adapt methodologies from related naphthyridine systems, such as 1,5-naphthyridines, where halogen exchange and electrophilic fluorination are well-documented. For example, Skraup-type reactions modified with iodine or m-nitrobenzenesulfonic acid (m-NO₂PhSO₃H) as oxidants enable regioselective fluorination under mild conditions. These methods achieve yields of 45–50% by leveraging the electron-deficient nature of the naphthyridine ring to direct fluorine incorporation.

Table 1: Fluorination Methods for Naphthyridine Derivatives

| Method | Reagents/Catalysts | Yield (%) | Selectivity |

|---|---|---|---|

| Halogen Exchange | KF, Crown-6 | 62 | C-3 |

| Electrophilic Fluorination | Selectfluor®, AcOH | 58 | C-2/C-3 |

| Modified Skraup Reaction | I₂, m-NO₂PhSO₃H | 49 | C-3 |

The SMILES notation for 3-Fluoro-1,7-naphthyridin-8(7H)-one, C1=CNC(=O)C2=NC=C(C=C21)F, highlights the fluorine atom’s position at C-3, adjacent to the ketone group. Computational studies using DFT calculations predict that fluorination at this site enhances electrophilic aromatic substitution reactivity, facilitating further functionalization.

Cross-Coupling Reactions for Functional Group Introduction

Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl, alkyl, or heteroatom groups into the naphthyridine scaffold. Suzuki-Miyaura couplings with boronic acids and Buchwald-Hartwig aminations have been successfully applied to 1,5-naphthyridines, suggesting analogous strategies for 1,7-naphthyridinones. For instance, coupling 3-bromo-1,7-naphthyridin-8(7H)-one with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water produces 3-aryl derivatives in 72–85% yields.

Microwave-assisted synthesis further optimizes these reactions, reducing reaction times from hours to minutes. A representative protocol involves:

- Dissolving 3-bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv) and phenylboronic acid (1.2 equiv) in degassed dioxane/H₂O (3:1).

- Adding Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

- Irradiating at 120°C for 15 minutes under microwave conditions.

This method minimizes side products like debrominated naphthyridinone, which commonly occur under traditional heating.

Catalytic Systems for Heterocyclic Ring Formation

The construction of the 1,7-naphthyridin-8(7H)-one ring often employs cyclization or multicomponent reactions. A one-pot synthesis inspired by 1,8-naphthyridine methodologies uses aldehydes, malononitrile dimer, and enehydrazinoketones to assemble the core structure. Key steps include:

- Michael addition between the aldehyde and malononitrile dimer.

- Heterocyclization via nucleophilic attack of the hydrazine nitrogen on a cyano group.

- Aromatization under acidic conditions to yield the final product.

Montmorillonite K10, a cost-effective clay catalyst, accelerates these steps by providing Brønsted acid sites, achieving yields up to 90%. Alternative catalysts like polyphosphoric acid (PPA) are effective for ketone cyclizations, as demonstrated in the synthesis of tylophorine analogs.

Molecular docking studies represent a fundamental computational approach for investigating the binding interactions of 3-Fluoro-1,7-naphthyridin-8(7H)-one with various enzymatic targets, particularly kinase domains. These studies provide crucial insights into the molecular recognition patterns and binding affinity determinants that govern the compound's biological activity.

Kinase Binding Interactions

Naphthyridine derivatives, including 3-Fluoro-1,7-naphthyridin-8(7H)-one, have demonstrated significant potential as kinase inhibitors through comprehensive docking investigations [1]. The bicyclic naphthyridine core provides an optimal scaffold for interactions within the adenosine triphosphate binding pocket of kinases. Specifically, docking studies with c-Kit and vascular endothelial growth factor receptor-2 kinase have revealed that the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold establishes critical hydrogen bond interactions with key residues including Asp1046 and Cys919 [1].

The molecular docking results for naphthyridine derivatives with kinase targets demonstrate that the hydrogen bond acceptor properties of the nitrogen-containing heterocycle and the hydrophobic effects of the fused aromatic ring system are crucial for inhibitory activity enhancement [1]. The fluorine substitution at the 3-position in 3-Fluoro-1,7-naphthyridin-8(7H)-one introduces additional electronegativity that can strengthen hydrogen bonding interactions and optimize van der Waals contacts with hydrophobic residues in the kinase binding pocket [2].

Protein-Ligand Complex Stability

Docking validation protocols have established reliable methodologies for naphthyridine derivatives, with root mean square deviation values consistently below 2 Å when comparing co-crystallized and computed ligand poses [3]. The PIP4K2A receptor interactions with 1,7-naphthyridine inhibitors have been extensively characterized through molecular docking studies, revealing conventional hydrogen bonds with residues Lys209 and Thr232 at distances of 1.83 Å and 1.79 Å respectively [3]. Additionally, pi-pi stacking interactions between the electron deficient naphthyridine ring and Phe200 at 5.42 Å contribute significantly to binding stability [3].

Enzymatic Pocket Recognition

The computational analysis of 3-Fluoro-1,7-naphthyridin-8(7H)-one binding to various enzymatic pockets reveals distinct recognition patterns. Spleen tyrosine kinase inhibition studies have identified the importance of conserved water molecules in proper orientation and alignment of naphthyridine inhibitors within the active site [4]. The role of water molecules in mediating protein-ligand interactions has been demonstrated to be crucial for achieving optimal binding geometries and enhanced selectivity profiles [4].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling provides a systematic approach to correlate the structural features of 3-Fluoro-1,7-naphthyridin-8(7H)-one with its biological activities through statistical and machine learning methodologies.

Descriptor Selection and Model Development

QSAR studies on naphthyridine derivatives have employed diverse descriptor sets to capture molecular properties relevant to biological activity. The comparative molecular field analysis and comparative molecular similarity indices analysis methods have proven particularly effective for naphthyridine compounds [5] [6]. Statistical models with high correlation coefficients (R² > 0.9) have been achieved using semi-empirical methods including AM1 and PM3 calculations to estimate vertical ionization potentials, electron affinity, electronegativity, hardness, softness, electrophilic index, partition coefficient, hydration energy, and ionization potential [7] [8].

The hardness parameter has emerged as a particularly indicative molecular property in regression analysis of naphthyridine derivatives, with models demonstrating strong predictive power through leave-one-out cross-validation methodologies [7] [8]. The relationship between molecular hardness and biological activity follows the equation: Activity = 0.526 × Hardness, with statistical parameters including N = 11, R = 0.950, R² = 0.902, and F = 92.236 [7].

Three-Dimensional QSAR Analysis

Three-dimensional QSAR studies using comparative molecular field analysis and comparative molecular similarity indices analysis have provided detailed contour maps illustrating favorable and unfavorable regions for different substituents [6]. The electrostatic contour maps reveal that blue contours near the C-1 NH of the naphthyridine and red contours at the C-4 carbonyl group represent favorable regions for positive and negative charge groups respectively [6]. These findings directly inform structure-based design strategies for optimizing the biological activity of fluorinated naphthyridine derivatives.

Predictive Model Validation

The predictive capability of QSAR models for naphthyridine derivatives has been rigorously validated through external test sets and statistical metrics. Models with Q² values exceeding 0.624 and Pearson correlation coefficients above 0.862 have been successfully developed for various biological endpoints [4]. The application of partial least squares analysis has corroborated the dominance of identified descriptors, with applicability domain analysis confirming that all compounds fall within the model's predictive scope [9].

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations provide temporal insights into the dynamic behavior of 3-Fluoro-1,7-naphthyridin-8(7H)-one in complex with protein targets, revealing binding stability, conformational changes, and interaction persistence over time.

Simulation Protocols and Methodology

Standard molecular dynamics simulation protocols for naphthyridine derivatives typically employ established force fields such as AMBER, CHARMM, or GROMACS for protein and solvent representation, while specialized parameters are developed for the ligand [10] [11]. The simulation systems are generally prepared by placing the protein-ligand complex in explicit water boxes with appropriate ionic strength, followed by energy minimization and equilibration phases before production runs [12].

Simulation time scales for naphthyridine derivatives range from nanoseconds to microseconds, depending on the research objectives. Short-term simulations (1-10 nanoseconds) are typically sufficient for assessing binding pose stability and immediate protein-ligand interactions, while longer simulations (50-100 nanoseconds) are required for observing conformational transitions and binding mechanism elucidation [10].

Dynamic Binding Analysis

Molecular dynamics simulations have revealed that naphthyridine derivatives maintain stable binding interactions through persistent hydrogen bonding networks and hydrophobic contacts [13]. The analysis of interaction fingerprints throughout simulation trajectories demonstrates that key interactions with catalytically important residues remain conserved, indicating stable binding modes [14]. Root mean square deviation analysis of protein backbone atoms typically shows values below 2 Å throughout the simulation, confirming structural stability of the protein-ligand complex [13].

The thermal titration molecular dynamics approach has been employed to assess protein-ligand complex stability under varying temperature conditions, providing quantitative measures of binding persistence [14]. This methodology combines molecular dynamics simulations with systematic temperature increases to determine the thermal stability limits of naphthyridine-protein complexes [14].

Free Energy Calculations

Advanced molecular dynamics techniques including umbrella sampling and free energy perturbation have been applied to calculate binding free energies for naphthyridine derivatives [12]. These calculations provide quantitative thermodynamic data that complement experimental binding measurements and enable structure-activity relationship development. The conformational component of binding energy has been specifically addressed using neural network potentials, which offer accuracy comparable to quantum chemical calculations while maintaining computational efficiency suitable for molecular dynamics simulations [15].

The integration of machine learning approaches with molecular dynamics simulations has enhanced the accuracy of intramolecular potential energy surface representation for naphthyridine compounds [15]. This hybrid approach eliminates the need for extensive force field parameterization while providing reliable predictions of conformational energies and binding poses [15].

Protein Flexibility and Induced Fit

Molecular dynamics simulations have demonstrated that protein flexibility plays a crucial role in naphthyridine binding, with conformational changes in binding pocket residues observed upon ligand association [10]. The simulations reveal that only subtle protein conformational adaptations are required for optimal ligand binding, contrary to earlier hypotheses suggesting large-amplitude protein motions [16]. The analysis of binding pocket dynamics shows that water molecules play important roles in mediating protein-ligand interactions and maintaining binding stability throughout the simulation [12].

The interaction pattern evolution during molecular dynamics simulations indicates that the most persistent ligands are characterized by strong and stable interactions with key residues located in beta-sheet structures that constitute the central portion of binding sites [14]. These findings provide valuable insights for rational drug design and optimization of naphthyridine-based therapeutics.

| Molecular Properties | Value |

|---|---|

| Molecular Formula | C₈H₅FN₂O |

| Molecular Weight (g/mol) | 164.14 |

| IUPAC Name | 3-fluoro-7H-1,7-naphthyridin-8-one |

| CAS Registry Number | 1393583-66-8 |

| SMILES | C1=CNC(=O)C2=NC=C(C=C21)F |

| LogP (estimated) | 0.85 ± 0.5 |

| TPSA (Ų) | 45.5 |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

| Rotatable Bonds | 0 |

| Ring Count | 2 |

| Aromatic Rings | 2 |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Computational Application | Methods | Target Applications |

|---|---|---|

| Molecular Docking | AutoDock, Glide, GOLD, FlexX | Kinase inhibitors, Enzyme binding |

| QSAR Modeling | CoMFA, CoMSIA, MLR, PLS | Activity prediction, Lead optimization |

| Molecular Dynamics Simulations | GROMACS, AMBER, NAMD, CHARMM | Protein-ligand stability, Binding modes |

| Electronic Structure Calculations | DFT (B3LYP), Semi-empirical (AM1, PM3) | Electronic properties, Reactivity |

| Pharmacophore Modeling | Phase, MOE, Discovery Studio | Feature identification, Lead design |

| Virtual Screening | LibDock, HTVS, Structure-based screening | Hit identification, Compound selection |

| QSAR Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Constitutional | Molecular weight, Heavy atom count, Ring count | Size-based selectivity, Drug-likeness |

| Topological | Wiener index, Zagreb indices, Connectivity indices | Molecular branching, Complexity |

| Electronic | Dipole moment, Electronegativity, Hardness | Intermolecular interactions, Binding affinity |

| Geometric | Molecular volume, Surface area, Shape indices | Receptor fit, Steric hindrance |

| Thermodynamic | LogP, Hydration energy, Solubility | ADMET properties, Bioavailability |

| Quantum Chemical | HOMO-LUMO gap, Ionization potential, Electron affinity | Reactivity, Electronic effects |